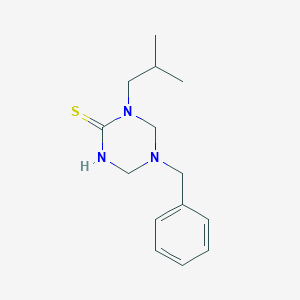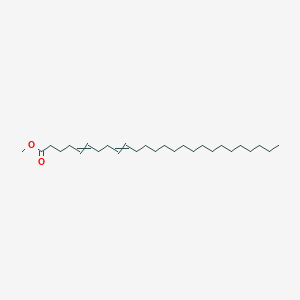
Valeric acid, 2-tetrahydrofurylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 2-tetrahydrofurylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular ester is formed from valeric acid and 2-tetrahydrofurylmethanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valeric acid, 2-tetrahydrofurylmethyl ester can be synthesized through the esterification of valeric acid with 2-tetrahydrofurylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Valeric acid+2-tetrahydrofurylmethanolH2SO4Valeric acid, 2-tetrahydrofurylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using continuous flow reactors and solid acid catalysts. These methods enhance the efficiency and yield of the esterification process. For example, the use of mesoporous catalysts like Al-SBA-15 supported with phosphotungstic acid (PTA) has shown high catalytic activity and selectivity towards ester formation .
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 2-tetrahydrofurylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-tetrahydrofurylmethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Valeric acid and 2-tetrahydrofurylmethanol.
Reduction: Valeric alcohol and 2-tetrahydrofurylmethanol.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Valeric acid, 2-tetrahydrofurylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mécanisme D'action
The mechanism of action of valeric acid, 2-tetrahydrofurylmethyl ester primarily involves its hydrolysis to valeric acid and 2-tetrahydrofurylmethanol. The ester bond is cleaved by esterases or under acidic/basic conditions, releasing the parent acid and alcohol. These products can then participate in various biochemical pathways and exert their effects through interactions with specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl valerate: Another ester of valeric acid, used in flavors and fragrances.
Methyl valerate: Similar to ethyl valerate but with a different alcohol component.
Valeric acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester: A more complex ester of valeric acid with different chemical properties.
Uniqueness
Valeric acid, 2-tetrahydrofurylmethyl ester is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other valeric acid esters
Propriétés
Numéro CAS |
5451-86-5 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl pentanoate |
InChI |
InChI=1S/C10H18O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h9H,2-8H2,1H3 |
Clé InChI |
OEVTUVJILMZZJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)



![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)



![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)

